molecular formula C17H17FN2O5 B5138589 N-[2-(4-fluorophenyl)ethyl]-4,5-dimethoxy-2-nitrobenzamide

N-[2-(4-fluorophenyl)ethyl]-4,5-dimethoxy-2-nitrobenzamide

Cat. No.: B5138589
M. Wt: 348.32 g/mol
InChI Key: GXOYILHSHHQQMD-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)ethyl]-4,5-dimethoxy-2-nitrobenzamide is an organic compound characterized by its unique structure, which includes a fluorophenyl group, a dimethoxybenzamide core, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)ethyl]-4,5-dimethoxy-2-nitrobenzamide typically involves multiple steps:

    Alkylation: The 2-nitro-4,5-dimethoxybenzamide is then subjected to alkylation with 2-(4-fluorophenyl)ethyl bromide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)ethyl]-4,5-dimethoxy-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Major Products

    Reduction: 2-amino-4,5-dimethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding aldehydes or carboxylic acids.

Scientific Research Applications

N-[2-(4-fluorophenyl)ethyl]-4,5-dimethoxy-2-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders due to its structural similarity to known bioactive compounds.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It can serve as a probe in biochemical assays to study enzyme interactions and receptor binding due to its functional groups.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-4,5-dimethoxy-2-nitrobenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the fluorophenyl group can enhance binding affinity to specific targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenyl)ethyl]-4,5-dimethoxy-2-nitrobenzamide
  • N-[2-(4-bromophenyl)ethyl]-4,5-dimethoxy-2-nitrobenzamide
  • N-[2-(4-methylphenyl)ethyl]-4,5-dimethoxy-2-nitrobenzamide

Uniqueness

N-[2-(4-fluorophenyl)ethyl]-4,5-dimethoxy-2-nitrobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to biological targets compared to its chloro, bromo, or methyl analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-4,5-dimethoxy-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O5/c1-24-15-9-13(14(20(22)23)10-16(15)25-2)17(21)19-8-7-11-3-5-12(18)6-4-11/h3-6,9-10H,7-8H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOYILHSHHQQMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NCCC2=CC=C(C=C2)F)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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